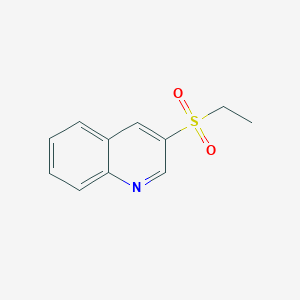

3-Ethylsulfonylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

3-ethylsulfonylquinoline |

InChI |

InChI=1S/C11H11NO2S/c1-2-15(13,14)10-7-9-5-3-4-6-11(9)12-8-10/h3-8H,2H2,1H3 |

InChI Key |

RTUJUKZOWFLUFU-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Reactivity and Derivatization Studies of 3 Ethylsulfonylquinoline

Functional Group Transformations Involving the Sulfonyl Moiety

The ethylsulfonyl group at the 3-position of the quinoline (B57606) ring is a key site for chemical modification. While direct conversion of an alkyl sulfone to a sulfonyl fluoride or sulfonamide is not a commonly reported transformation, analogous conversions from related sulfur-containing functional groups are well-established.

Conversion of Sulfones to Sulfonyl Fluorides

The synthesis of sulfonyl fluorides is of significant interest due to their applications in chemical biology and drug discovery nih.gov. Typically, sulfonyl fluorides are prepared from sulfonyl chlorides by halogen exchange. For instance, the conversion of a sulfonyl chloride to a sulfonyl fluoride can be achieved using reagents like potassium fluoride nih.gov. While there is no direct evidence for the conversion of 3-ethylsulfonylquinoline to its corresponding sulfonyl fluoride, the synthesis of a related compound, pyrrolo[1,2‐a]quinoline‐3‐sulfonyl fluoride, has been achieved via a [3+2] cycloaddition reaction, indicating that quinoline-3-sulfonyl fluorides are viable synthetic targets researchgate.net.

| Starting Material | Reagent | Product | Reference |

| Aryl bromide | Palladium, N-chlorosuccinimide, Potassium fluoride | Sulfonyl fluoride | nih.gov |

This table illustrates a general synthetic route to sulfonyl fluorides, a class of compounds to which derivatives of this compound could potentially belong.

Synthesis of Sulfonamides from Sulfonyl Derivatives

Sulfonamides are a critical class of compounds in medicinal chemistry nih.gov. The most common route to sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine chemicalbook.com. In the context of the quinoline scaffold, various quinoline-sulfonamide hybrid compounds have been synthesized and evaluated for their antibacterial activity, demonstrating the pharmaceutical relevance of this structural motif nih.gov. For example, 3-(quinolin-4-ylamino)benzenesulfonamides have been synthesized via a nucleophilic substitution reaction tandfonline.com. While the direct conversion of the ethylsulfonyl group in this compound to a sulfonamide is not documented, the synthesis of quinoline-3-sulfonamide from quinoline-3-sulfonyl chloride is a known transformation chemicalbook.com.

| Starting Material | Reagent | Product | Reference |

| Quinoline-3-sulfonyl chloride | Amine | Quinoline-3-sulfonamide | chemicalbook.com |

| 4-Chloroquinoline-3-carboxylate | 3-Aminobenzenesulfonamide | 3-(Quinolin-4-ylamino)benzenesulfonamide | tandfonline.com |

This table provides examples of synthetic routes to quinoline-based sulfonamides.

Reactions and Modifications of the Quinoline Heterocycle

The quinoline ring system is susceptible to a variety of chemical transformations, including both electrophilic and nucleophilic substitutions. The presence of the electron-withdrawing 3-ethylsulfonyl group is expected to influence the regioselectivity of these reactions.

Amidation Reactions (e.g., Hydrazide Formation from Carboxylates)

Amidation reactions are fundamental in organic synthesis. In the context of the quinoline framework, quinoline-3-carboxylic acids can be efficiently converted to their corresponding carboxamides. A facile method for this transformation involves the reaction of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides researchgate.net. This suggests that a related quinoline-3-carboxylate could similarly be converted to a hydrazide by reaction with hydrazine. Such transformations are valuable for the synthesis of diverse quinoline derivatives.

| Starting Material | Reagent | Product |

| Quinoline-3-carboxylic acid | Tetraalkylthiuram disulfide | Quinoline-3-carboxamide |

This table showcases a method for the amidation of a quinoline derivative, a reaction type relevant to the derivatization of the quinoline core.

Exploration of Other Electrophilic and Nucleophilic Substitutions

Electrophilic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically take place on the benzene (B151609) ring, favoring positions 5 and 8 graduatecollege.ac.inquimicaorganica.orgyoutube.com. The presence of the strongly deactivating 3-ethylsulfonyl group would further disfavor electrophilic attack on the pyridine (B92270) ring and likely direct incoming electrophiles to the 5- and 8-positions of the carbocyclic ring quimicaorganica.orgyoutube.com.

Nucleophilic Substitution: The pyridine ring of quinoline is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the 2- and 4-positions youtube.com. The 3-ethylsulfonyl group, being electron-withdrawing, would further enhance the electrophilicity of the pyridine ring, potentially facilitating nucleophilic substitution reactions. While direct nucleophilic substitution on the quinoline ring of this compound has not been specifically reported, related transformations on quinoline N-oxides, leading to 2-substituted quinolines, are known organic-chemistry.orgacs.org.

| Reaction Type | Position(s) of Substitution on Quinoline Ring | Influence of 3-Ethylsulfonyl Group |

| Electrophilic Substitution | 5 and 8 | Deactivating, directs to carbocyclic ring |

| Nucleophilic Substitution | 2 and 4 | Activating, enhances reactivity of pyridine ring |

This table summarizes the expected regioselectivity of electrophilic and nucleophilic substitution reactions on the this compound scaffold.

Biological Activity Profiles and Mechanistic Investigations of 3 Ethylsulfonylquinoline and Analogues

Broad Spectrum Pharmacological Activities of Quinoline (B57606) Sulfones

Quinoline sulfones are a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their diverse range of biological activities. Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential as antimicrobial and antiprotozoal agents.

Antimicrobial Efficacy

The antimicrobial properties of quinoline sulfones and their analogues, such as quinoline-sulfonamide hybrids, have been investigated against a variety of bacterial and fungal pathogens.

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

Studies on quinoline-sulfonamide hybrids have shown activity against Gram-positive bacteria. For instance, certain novel synthesized quinoline derivatives have been tested against reference strains like Staphylococcus aureus (ATCC 29213) and Enterococcus faecalis (ATCC 29212) mdpi.com. While specific data for 3-Ethylsulfonylquinoline is not available, the general class of quinoline sulfones has demonstrated antistaphylococcal activity mdpi.com. The table below summarizes the activity of some quinoline-sulfonamide hybrids against these strains.

| Compound ID | Target Organism | MIC (µg/mL) |

| QS-3 | E. faecalis | 128 |

| 3c | S. aureus | >256 |

| 3c | E. faecalis | >256 |

Note: Data presented is for quinoline-sulfonamide hybrids and acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide, not this compound specifically.

Activity against Gram-Negative Bacterial Strains (e.g., Pseudomonas aeruginosa, Escherichia coli)

The efficacy of quinoline derivatives extends to Gram-negative bacteria. A series of quinoline-sulfonamide hybrids were evaluated for their inhibitory activity against strains such as Pseudomonas aeruginosa and Escherichia coli. One particular compound, QS-3, exhibited a Minimum Inhibitory Concentration (MIC) of 64 μg/mL against P. aeruginosa and 128 μg/mL against E. coli researchgate.net. This suggests that the quinoline sulfone scaffold holds potential for activity against these challenging pathogens.

| Compound ID | Target Organism | MIC (µg/mL) |

| QS-3 | P. aeruginosa | 64 |

| QS-3 | E. coli | 128 |

Note: This data is for a quinoline-sulfonamide hybrid, not this compound.

Mechanisms of Action against Bacterial Pathogens (e.g., Disruption of LPS Transport Pathway via LptA-LptC Interaction)

A key mechanism of action for some antibacterial agents targeting Gram-negative bacteria is the disruption of the lipopolysaccharide (LPS) transport pathway. This pathway is crucial for maintaining the integrity of the outer membrane. While a direct link to this compound has not been established, the broader class of quinolones is known to have mechanisms that inhibit bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV. It is plausible that quinoline sulfones could also interfere with other essential bacterial processes, but specific studies on the LptA-LptC interaction for this subclass are not prevalent in the available literature.

Antifungal Activities

Quinoline derivatives have been explored for their potential as antifungal agents researchgate.netnih.govbohrium.com. Research into novel fluorinated quinoline analogs has demonstrated good antifungal activity against a range of phytopathogenic fungi mdpi.com. For example, some compounds exhibited over 80% inhibition against Sclerotinia sclerotiorum at a concentration of 50 μg/mL mdpi.com. However, specific studies detailing the antifungal properties of this compound or closely related ethylsulfonylquinolines could not be identified.

Antiprotozoal Research, including Antimalarial Potential

The quinoline core is a well-established pharmacophore in the development of antimalarial drugs nih.gov. Numerous quinoline derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Hybrid molecules combining the quinoline scaffold with other pharmacologically active moieties, such as sulfones or sulfonamides, have shown promise. These hybrids are designed to overcome drug resistance and enhance therapeutic outcomes. For instance, certain quinoline-based phenyl sulfone derivatives have been investigated as potential growth inhibitors of Trypanosoma brucei, the parasite causing trypanosomiasis nih.gov.

While the antimalarial potential of the broader quinoline class is significant, specific research detailing the antiprotozoal or antimalarial activity of this compound is not present in the reviewed scientific literature.

Antitubercular Investigations

The quinoline scaffold is a significant pharmacophore in the development of new antitubercular agents. Research into isatin-tethered quinolines has yielded compounds with potent activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. In one study, a series of isatin-tethered quinolines were synthesized and evaluated for their antimycobacterial effects. nih.gov The lead compound from a previous study, a quinoline-3-carbohydrazone derivative (IV), showed a minimum inhibitory concentration (MIC) of 6.24 µg/mL. nih.gov By replacing a part of the lead compound with an isatin motif, researchers developed new series of molecules (Q6a–h and Q8a–h). nih.gov

Notably, the N-benzyl-substituted compound Q8b emerged as the most potent derivative, exhibiting remarkable activity against all tested M. tuberculosis strains. Its MIC values were 0.06 µg/mL against the drug-susceptible strain, 0.24 µg/mL against the MDR strain, and 1.95 µg/mL against the XDR strain. nih.gov This represented a significant enhancement in activity compared to the original lead compound. Another promising derivative, Q8h , displayed potent antitubercular activity with an MIC of 0.12 µg/mL, which is comparable to the standard drug isoniazid. nih.gov The majority of the synthesized quinoline-isatin conjugates demonstrated moderate to potent anti-tuberculosis activity, with MIC values generally ranging from 0.06 to 7.81 µg/mL. nih.gov

| Compound | MIC (µg/mL) vs. Drug-Susceptible M. tuberculosis | MIC (µg/mL) vs. MDR M. tuberculosis | MIC (µg/mL) vs. XDR M. tuberculosis |

|---|---|---|---|

| Lead Compound IV | 6.24 | Not Reported | Not Reported |

| Q8b | 0.06 | 0.24 | 1.95 |

| Q8h | 0.12 | Not Reported | Not Reported |

| Isoniazid (Standard) | 0.12 | Not Applicable | Not Applicable |

Anticancer Research

Quinoline derivatives are a well-established class of compounds in anticancer research due to their diverse mechanisms of action, which include acting as alkylating agents, tyrosine kinase inhibitors, and microtubule inhibitors. nih.gov Molecules containing the quinoline scaffold have also been shown to enhance the cytotoxicity of conventional chemotherapeutic drugs like doxorubicin in multidrug-resistant cancer cell lines. nih.gov

One area of focus has been the development of quinoline-based analogues of combretastatin A-4 (CA-4), a potent natural anticancer agent that targets tubulin polymerization. By replacing one of the aromatic rings of CA-4 with a quinoline moiety, researchers have created compounds with significant antiproliferative activity. For instance, compounds 51 and 52 demonstrated mean IC50 values of 30 and 57 nM, respectively, across a panel of human cancer cell lines (KB, HT29, and MKN45). nih.gov These compounds were found to inhibit microtubule activity completely at a concentration of 10 µM. nih.gov

Further modifications, such as the synthesis of quinoline-indole derivatives, have also yielded promising results. These compounds were evaluated against five human cancer cell lines: HepG2, KB, HCT-8, MDA-MB-231, and mouse hepatocellular carcinoma cells (H22). nih.gov In another study, isoquinoline derivative Compound 2 was identified as a potential anticancer agent due to its ability to inhibit tumor cell growth with low toxicity to normal cells. nih.govplos.org To enhance its therapeutic potential, this compound was encapsulated in transferrin-conjugated liposomes for targeted delivery to tumor cells, which often overexpress the transferrin receptor. nih.govplos.org

| Compound | Mean IC50 (nM) | Cancer Cell Lines Tested | Mechanism of Action |

|---|---|---|---|

| Compound 51 | 30 | KB, HT29, MKN45 | Microtubule Inhibition |

| Compound 52 | 57 | KB, HT29, MKN45 | Microtubule Inhibition |

| Compound 61 | Not Reported (54.3% tumor growth inhibition) | In vivo model | Not Specified |

| Compound 2 (Isoquinoline) | Not Reported | HeLa, HEK-293T | Cytotoxicity |

Antiviral Studies (e.g., Anti-HIV, Dengue Virus Inhibition)

The quinoline scaffold has demonstrated significant potential in the development of antiviral agents. Notably, research has focused on its efficacy against Dengue virus (DENV) and Human Immunodeficiency Virus (HIV).

In the context of Dengue virus, a quinoline derivative, BT24 , was identified as a potent inhibitor of the DENV-2 protease, with a half-maximal inhibitory concentration (IC50) of 0.5 µM. nih.gov In silico docking studies suggested that BT24 binds to an allosteric site near the active site of the protease. nih.gov Importantly, cell-based assays confirmed that BT24 could inhibit the replication of all four DENV serotypes in infected Vero cells. nih.gov This suggests that BT24 could be a promising lead for the development of a pan-DENV inhibitory drug. nih.gov Other studies have also shown that certain quinoline derivatives can inhibit DENV serotype 2 in the low and sub-micromolar range, likely by acting at the early stages of the viral infection. mdpi.com

Regarding anti-HIV research, chloroquine, a well-known 9-aminoquinoline, has been shown to inhibit the replication of flaviviruses and other viruses, including HIV. mdpi.com While specific studies on this compound's direct anti-HIV activity are not detailed in the provided context, the broader class of quinoline derivatives has established a precedent for this line of investigation.

| Compound | Virus | Mechanism of Action | IC50/EC50 |

|---|---|---|---|

| BT24 | Dengue Virus (DENV-2) | Protease Inhibition | 0.5 µM |

| Compound 19a | Dengue Virus (DENV) | Suppression of DENV-induced COX-2 expression | 1.29 ± 0.74 μM |

| Chloroquine | HIV, Flaviviruses | Inhibition of viral replication | Not Specified |

Anti-inflammatory Effects

Quinoline derivatives have been investigated for their anti-inflammatory properties. For instance, a substituted quinoline carboxylic acid, CL 306 ,293 , demonstrated the ability to suppress inflammation and joint destruction in animal models of arthritis at daily oral doses between 1.5 and 3.0 mg/kg. nih.gov This compound was also effective in suppressing inflammation associated with delayed-type hypersensitivity reactions in dogs. nih.gov Mechanistic studies suggest that its anti-inflammatory effects may be due to the downregulation of T-cell function, a distinct mechanism from that of nonsteroidal anti-inflammatory drugs (NSAIDs) as it did not affect cyclooxygenase or lipoxygenase activities. nih.gov

More broadly, other heterocyclic compounds containing sulfur, such as 3-arylsulphonyl-5-arylamino-1,3,4-thiadiazol-2(3H)ones, have shown fair anti-inflammatory properties alongside good analgesic activity. nih.gov The isoflavone (3S)-vestitol has also demonstrated anti-inflammatory mechanisms involving the inhibition of cytokines and the NF-κB pathway. mdpi.com While direct studies on the anti-inflammatory effects of this compound are not detailed, the presence of the sulfonyl group and the quinoline core suggests a potential for such activity.

Antioxidant Properties

The antioxidant potential of various classes of compounds, including those with structures related to quinolines, has been a subject of research. Tea polyphenols, for example, are well-known for their antioxidant activities, which are believed to contribute to their health benefits. nih.gov The antioxidant capacity of tea infusions is strongly correlated with their total phenolic content. nih.gov

Furthermore, soy protein isolate conjugated with tea polyphenols has shown enhanced antioxidant activity compared to the unmodified protein. nih.gov While specific studies on the antioxidant properties of this compound were not found, the general antioxidant potential of phenolic and heterocyclic compounds is well-documented. For instance, various Hypericum species, rich in flavonoids and other secondary metabolites, have demonstrated strong antioxidant activity in DPPH and ABTS assays. mdpi.com The evaluation of this compound for its ability to scavenge free radicals would be a logical extension of this research area.

Antineurodegenerative Explorations

While direct research on this compound in the context of neurodegenerative diseases was not identified in the provided search results, the broader therapeutic potential of quinoline derivatives in this area is an active field of investigation. The antioxidant and anti-inflammatory properties of compounds are often linked to neuroprotective effects, as oxidative stress and inflammation are key pathological features of many neurodegenerative disorders. Given that quinoline derivatives have shown both anti-inflammatory and antioxidant potential, exploring their efficacy in models of neurodegeneration would be a valuable research direction.

Anti-hepatitis and Anti-tumor Agent Potential

The dual potential of quinoline derivatives as both anti-hepatitis and anti-tumor agents is an area of significant interest. Chronic hepatitis B (CHB) is a major cause of liver cancer, and compounds that can target the hepatitis B virus (HBV) may also have implications for preventing or treating hepatocellular carcinoma. nih.gov

In the realm of anti-hepatitis research, nucleoside analogues are a cornerstone of CHB treatment. mdpi.com Novel scaffolds are continuously being explored to combat drug resistance. mdpi.com For instance, a phosphoramidate prodrug of a 2'-hydroxymethyl-apionucleoside demonstrated potent anti-HBV activity with an EC50 value of 7.8 nM in a cell-based assay. mdpi.com The corresponding triphosphate of this nucleoside was a potent inhibitor of HBV polymerase with an IC50 of 120 nM. mdpi.com Furthermore, N-sulfonylpiperidine-3-carboxamide derivatives have been synthesized and evaluated for their anti-HBV potential, with some compounds significantly reducing the amount of HBV DNA in cell culture. nih.gov

The link between anti-hepatitis and anti-tumor activity is underscored by the fact that many of the same biological pathways can be targeted. The antiproliferative activities of quinoline derivatives, as detailed in the anticancer research section, highlight their potential as anti-tumor agents. The development of compounds with dual efficacy against both HBV and liver cancer remains a key goal in medicinal chemistry.

Structure-Activity Relationship (SAR) Studies

The biological activity of quinoline derivatives is profoundly influenced by their molecular architecture. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of these compounds, such as the quinoline core and its substituents, contribute to their pharmacological effects. For quinoline-3-sulfonamide analogues, SAR investigations have provided valuable insights into the key molecular attributes that govern their efficacy and mechanism of action.

Elucidation of Key Structural Motifs Governing Biological Efficacy

The pharmacological profile of this compound and its analogues is fundamentally dictated by two primary structural motifs: the quinoline scaffold and the sulfonyl group at the C-3 position.

The quinoline ring itself is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ijresm.comijresm.com This bicyclic aromatic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a rigid framework that can orient substituents in a defined three-dimensional space, facilitating specific interactions with biological targets. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking and hydrophobic interactions, which are critical for binding to enzymes or receptors.

The sulfonyl (-SO2-) or sulfonamide (-SO2NH-) moiety is another critical pharmacophore. The sulfonamide group is a cornerstone of various therapeutic agents, renowned for its ability to act as a transition-state mimetic and to form strong hydrogen bonds with biological targets. nih.govsysrevpharm.org When attached to the quinoline core, particularly at the C-3 position, it significantly influences the molecule's electronic properties, polarity, and steric profile. The sulfonyl group is a strong electron-withdrawing group and a good hydrogen bond acceptor. This moiety often serves as a zinc-binding group in metalloenzymes, such as carbonic anhydrases, or interacts with key amino acid residues in enzyme active sites. nih.gov For instance, in quinoline-sulfonamide hybrids designed as antibacterial agents, the sulfonamide moiety is essential for inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. nih.gov

Investigations into quinoline derivatives have shown that the position of substituents is crucial for bioactivity. eurekaselect.com While substitutions at the C-2 and C-4 positions are often explored, the C-3 position provides a unique vector for substituents like the ethylsulfonyl group, influencing the molecule's interaction with specific biological targets. The combination of the quinoline nucleus and the sulfonamide group into a single hybrid molecule is a strategic approach aimed at creating compounds with enhanced or novel pharmacological activities. nih.gov

Impact of Substituent Variation on Pharmacological Profiles

Systematic modification of substituents on both the quinoline ring and the sulfonyl group has been a key strategy to modulate the pharmacological profiles of these compounds, optimizing potency and selectivity.

Studies on related quinoline-based sulfonamides have demonstrated that even minor structural changes can lead to significant shifts in biological activity. For example, in a series of quinoline-based benzenesulfonamides developed as carbonic anhydrase (CA) inhibitors, the position of the primary sulfonamide group on an aniline ring attached to the quinoline core was critical. nih.gov Moving the sulfonamide group from the ortho- to the meta- and para-positions of the aniline ring resulted in markedly different inhibitory activities against various human carbonic anhydrase (hCA) isoforms.

As shown in the table below, derivatives with the sulfonamide group at the para-position (like 13c ) showed potent, single-digit nanomolar inhibition of the hCA II isoform, while also demonstrating strong inhibition of the tumor-associated hCA IX isoform. nih.gov

| Compound | Anilino Ring Substitution | Inhibition Constant (KI) vs. hCA II (nM) | Inhibition Constant (KI) vs. hCA IX (nM) |

|---|---|---|---|

| 9a | ortho-SO2NH2 | 78.4 | 32.4 |

| 11c | meta-SO2NH2 | 105.1 | 8.4 |

| 13a | para-SO2NH2 | 36.5 | 25.8 |

| 13c | para-SO2NH2, 3,4-dichloro | 7.3 | 18.6 |

Furthermore, substitutions on the quinoline ring itself play a defining role. In a series of quinoline-sulfonamide hybrids evaluated for antibacterial activity, variations on the sulfonamide's phenyl ring led to a range of potencies. The compound QS-3 , which featured a 4-methyl substitution, was identified as the most effective candidate against P. aeruginosa. nih.gov This highlights that lipophilic and electronic properties conferred by different substituents are key determinants of antibacterial efficacy.

| Compound ID | Substitution on Sulfonamide Phenyl Ring | MIC vs. P. aeruginosa (µg/mL) |

|---|---|---|

| QS-1 | None (Unsubstituted) | >256 |

| QS-2 | 4-Fluoro | 128 |

| QS-3 | 4-Methyl | 64 |

| QS-4 | 4-Chloro | 128 |

| QS-5 | 4-Bromo | 128 |

These examples underscore the principle that the biological activity of this compound analogues is not merely a function of the core structure but is intricately tuned by the nature and position of various substituents. The ethyl group in this compound, for instance, provides a small, lipophilic substituent on the sulfonyl moiety, which will influence its pharmacokinetic and pharmacodynamic properties compared to analogues with different alkyl or aryl groups.

Computational and Theoretical Studies in 3 Ethylsulfonylquinoline Research

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the geometric and electronic properties of molecules with high accuracy. Methods like Density Functional Theory (DFT) are particularly valuable in elucidating the fundamental characteristics of 3-Ethylsulfonylquinoline.

A key aspect of understanding the chemical behavior of a molecule is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap generally signifies a molecule that is more easily polarized and thus more reactive, which can correlate with heightened biological activity. irjweb.com

The HOMO is the orbital from which an electron is most readily donated, indicating the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that most readily accepts an electron, reflecting the molecule's electrophilic or electron-accepting nature. wuxibiology.com The energies of these orbitals are directly related to the ionization potential and electron affinity of the molecule.

For quinoline (B57606) derivatives, DFT calculations are frequently used to determine these electronic parameters. nih.gov A smaller HOMO-LUMO gap suggests a higher propensity for intramolecular charge transfer, a property that can be crucial for the molecule's bioactivity. The reactivity of a molecule can often be gauged by this energy difference. wuxibiology.com

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (HOMO-LUMO Gap) | 4.87 | Indicator of chemical reactivity and kinetic stability |

| Ionization Potential (I) | 6.85 | The minimum energy required to remove an electron |

| Electron Affinity (A) | 1.98 | The energy released when an electron is added |

| Chemical Hardness (η) | 2.44 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.41 | A measure of the molecule's polarizability |

| Electronegativity (χ) | 4.42 | The power to attract electrons in a chemical bond |

| Electrophilicity Index (ω) | 4.02 | A measure of the energy lowering due to maximal electron flow |

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds. Actual values would be determined by specific quantum chemical calculations.

Molecular Orbital (MO) theory provides a sophisticated model for describing the distribution and energy of electrons within a molecule. libretexts.org Unlike simpler models that localize electrons in specific bonds between atoms, MO theory considers electrons to be delocalized across the entire molecular framework, occupying a set of molecular orbitals. mdpi.com These orbitals can be classified as bonding, antibonding, or non-bonding, and their energies and shapes are determined by the combination of atomic orbitals. libretexts.org

For a molecule like this compound, MO theory can be used to:

Visualize the spatial distribution of the HOMO and LUMO to identify regions of the molecule that are most likely to participate in electrophilic and nucleophilic interactions.

Understand the nature of chemical bonds within the molecule, including the degree of π-conjugation in the quinoline ring system.

Predict the electronic transitions that give rise to the molecule's UV-visible absorption spectrum.

Computational software, such as Gaussian, is often employed to perform these calculations, allowing for the visualization of molecular orbitals and the prediction of various electronic properties. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful computational tools that allow for the exploration of the three-dimensional structure of molecules and their interactions with biological macromolecules.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. ajchem-a.comnih.gov This technique is instrumental in drug discovery and development for understanding the mechanism of action of a compound and for designing more potent and selective inhibitors.

In the context of this compound, molecular docking studies could be performed to predict its binding mode within the active site of a target protein. The process involves:

Obtaining the three-dimensional structures of both this compound and the target receptor (often from crystallographic data).

Using a docking algorithm to systematically explore the possible binding poses of the ligand within the receptor's binding site.

Scoring the different poses based on a scoring function that estimates the binding affinity, with lower scores typically indicating a more favorable interaction.

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com For instance, the sulfonamide group, common in many biologically active compounds, is known to participate in such interactions. nih.gov

Table 2: Illustrative Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | A lower value indicates a stronger predicted binding interaction |

| Interacting Residues | Tyr234, Lys188, Asp345 | Amino acid residues in the receptor's active site forming key interactions |

| Types of Interactions | Hydrogen bond with Tyr234, Hydrophobic interaction with Lys188, Electrostatic interaction with Asp345 | The nature of the forces stabilizing the ligand-receptor complex |

Note: This table presents hypothetical data to illustrate the output of a typical molecular docking study.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com The various conformations, or rotamers, can have different energies, and understanding the preferred conformation of a molecule is crucial as it often dictates its biological activity. mdpi.com

For this compound, the ethylsulfonyl group attached to the quinoline ring has rotational freedom, which can lead to different conformers. Computational methods can be used to:

Calculate the potential energy surface of the molecule as a function of the rotation around specific bonds.

Identify the low-energy, stable conformations that the molecule is most likely to adopt.

Analyze the impact of different conformers on the molecule's ability to fit into a receptor's binding site.

The stereochemistry of a molecule can have a significant impact on its interactions with chiral biological macromolecules. While this compound itself is not chiral, the principles of stereochemical impact are vital in the broader context of drug design, where even subtle differences in three-dimensional structure can lead to dramatic differences in biological effect.

Future Perspectives and Advanced Research Directions

Development of Novel and Sustainable Synthetic Routes for 3-Ethylsulfonylquinoline Analogues

The development of new drugs is intrinsically linked to the efficiency and sustainability of the chemical processes used to create them. For this compound and its analogues, future research is focused on creating synthetic routes that are not only high-yielding but also environmentally benign.

A significant advancement in this area is the use of mechanochemistry, specifically ball-milling techniques, for the synthesis of sulfonylquinolines. This method offers a metal-free, solvent-free, and additive-free approach to coupling haloquinolines with sulfonic acids. rsc.org Key advantages of this green chemistry approach include:

Reduced Reaction Time: Reactions can often be completed in as little as 10–20 minutes. rsc.org

Mild Conditions: The process operates at mild temperatures. rsc.org

Operational Simplicity: The technique is straightforward to implement. rsc.org

High Yields: It provides excellent to quantitative yields of the desired sulfonylquinoline products. rsc.org

This solvent-free approach stands in stark contrast to traditional solvent-based sulfonylation reactions, positioning it as an attractive and sustainable method for preparing a library of sulfonylquinoline compounds for further pharmacological investigation.

Exploration of Expanded Pharmacological Applications and Target Identification

While the quinoline (B57606) nucleus itself does not have inherent biological importance, its derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities. nih.gov The core structure is found in numerous approved drugs, including antimalarials, anti-inflammatories, and antibiotics like ciprofloxacin (B1669076) and ofloxacin. ccspublishing.org.cn Future research aims to expand the known pharmacological applications of this compound analogues beyond their established roles.

Current and Potential Pharmacological Activities of Quinoline Derivatives:

| Pharmacological Activity | Description | Key Targets/Mechanisms |

|---|---|---|

| Antibacterial | Effective against a wide range of Gram-positive and Gram-negative bacteria. ccspublishing.org.cnmdpi.com | Inhibition of DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication. mdpi.com |

| Antifungal | Activity against various fungal pathogens. | - |

| Antiviral | Potential to inhibit viral replication. | - |

| Antimalarial | A historical and ongoing application of quinoline-based drugs (e.g., chloroquine). | - |

| Antitubercular | Activity against Mycobacterium tuberculosis, including dormant states. nih.gov | - |

| Anticancer | Potential to inhibit the growth of cancer cells. ccspublishing.org.cn | Inhibition of tyrosine kinases, among other targets. ccspublishing.org.cn |

| Anti-inflammatory | Used to manage inflammatory autoimmune diseases like psoriasis. mdpi.com | - |

A critical aspect of expanding these applications is target identification , the process of determining the specific biological molecules a drug interacts with to produce its effect. drughunter.com Modern target deconvolution methods are essential for understanding the mechanism of action of novel compounds. These techniques can be broadly categorized as: drughunter.com

Chemical Probe-Based Methods: Using modified versions of the drug to "fish" for its protein target (e.g., affinity pulldown). drughunter.com

Label-Free Methods: Observing how the drug affects the stability of proteins (e.g., thermal stability profiling). drughunter.com

Indirect Methods: Using genetic approaches to identify targets (e.g., resistance screening). drughunter.com

By applying these methods to this compound analogues, researchers can uncover new therapeutic targets and pathways, potentially leading to treatments for a wider array of diseases.

Integration of Advanced Computational Methodologies for Rational Drug Design

Rational drug design leverages computational tools to create new medicines based on a deep understanding of biological targets. patsnap.com This approach accelerates the drug discovery process, enhances efficacy, and helps minimize side effects. patsnap.com For quinoline sulfones, these computational methods are invaluable for designing novel derivatives with improved pharmacological profiles.

Key computational methodologies used in the rational design of drugs include: patsnap.comopenmedicinalchemistryjournal.comnih.gov

| Computational Method | Application in Drug Design |

| Molecular Modeling | Visualizes the 3D structure of biological targets (like proteins or enzymes) to analyze potential binding sites. patsnap.com |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a drug molecule to its target, helping to screen potential candidates. openmedicinalchemistryjournal.comnih.gov |

| Virtual Screening | Computationally searches large libraries of chemical compounds to identify those with a high probability of interacting with a specific biological target. openmedicinalchemistryjournal.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Establishes a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of the potency of new, unsynthesized molecules. patsnap.com |

| De Novo Design | Generates novel molecular structures from scratch that are predicted to have desired pharmacological properties. openmedicinalchemistryjournal.comnih.gov |

The synergy between medicinal chemistry, bioinformatics, and molecular simulation allows for the detailed study of ligand-receptor interactions, which is crucial for understanding the structural factors related to the bioactivity of each inhibitor. openmedicinalchemistryjournal.comnih.gov By integrating these advanced computational tools, researchers can more effectively explore the chemical space around the this compound scaffold to design potent and selective therapeutic agents. openmedicinalchemistryjournal.comnih.gov

Addressing Challenges in Antimicrobial Resistance through Quinoline Sulfone Derivatives

The rise of antimicrobial resistance (AMR) is a global health crisis, threatening to make common infections untreatable. nih.gov The overuse and misuse of existing antibiotics have led to the emergence of multidrug-resistant "superbugs," such as methicillin-resistant Staphylococcus aureus (MRSA). ccspublishing.org.cn Consequently, there is an urgent need to develop new antimicrobial agents that can overcome existing resistance mechanisms. nih.govccspublishing.org.cn

Quinoline derivatives are a major focus in the fight against AMR. nih.gov The development of novel quinoline-based compounds offers a promising strategy to combat resistant pathogens. ccspublishing.org.cnnih.gov Research has shown that modifications to the quinoline core can yield derivatives with significant activity against resistant strains. For example, certain quinoline-2-one derivatives have demonstrated potent activity against multidrug-resistant Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococci (VRE). nih.gov

Examples of Quinoline Derivatives Active Against Resistant Bacteria:

| Compound Class | Resistant Strain | Reported MIC Values |

| Fluoroquinolone Derivatives | MRSA | 0.016 µg/mL to 0.29 µg/mL ccspublishing.org.cn |

| Benzimidazole Quinolones | MRSA | 0.125–0.5 µg/mL ccspublishing.org.cn |

| Quinoline-2-one derivative (6c) | MRSA, VRE | 0.75 μg/mL nih.gov |

| Quinolidene-rhodanine conjugates | M. tuberculosis H37Ra (active state) | 1.9 µg/mL nih.gov |

Future research on this compound and related sulfone derivatives will focus on synthesizing and testing new analogues specifically designed to be effective against these challenging pathogens, potentially by targeting novel bacterial enzymes or circumventing existing efflux pump resistance mechanisms.

Green Chemistry Principles in the Synthesis of Sulfonylquinolines

Green chemistry is a design philosophy that aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. jddhs.com The application of its 12 principles is crucial for developing sustainable pharmaceutical manufacturing.

The synthesis of sulfonylquinolines is an area where green chemistry can have a significant impact. Traditional synthetic methods often rely on hazardous solvents, metal catalysts, and energy-intensive processes. In contrast, modern approaches seek to align with the core tenets of green chemistry.

The 12 Principles of Green Chemistry and Their Application to Sulfonylquinoline Synthesis:

| Principle | Description | Relevance to Sulfonylquinoline Synthesis |

| 1. Waste Prevention | Prevent waste rather than treating it after it is created. | Designing syntheses with high atom economy to minimize byproducts. jddhs.comgreenchemistry-toolkit.org |

| 2. Atom Economy | Maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org | Favoring addition reactions over substitution or elimination reactions that generate waste. |

| 3. Less Hazardous Synthesis | Design syntheses to use and generate substances with little or no toxicity. jddhs.com | Avoiding toxic reagents and solvents. |

| 4. Designing Safer Chemicals | Design chemical products to be effective while having minimal toxicity. | Computational modeling can help predict and minimize the toxicity of new analogues. |

| 5. Safer Solvents & Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents. | Utilizing solvent-free methods like ball-milling. rsc.orgnih.gov |

| 6. Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. | Employing energy-efficient techniques like microwave-assisted synthesis or mechanochemistry to reduce energy consumption. jddhs.comnih.gov |

| 7. Use of Renewable Feedstocks | Use renewable rather than depleting raw materials. | Exploring bio-based starting materials for the quinoline core. |

| 8. Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., use of protecting groups). | Streamlining synthetic pathways to reduce the number of steps. youtube.com |

| 9. Catalysis | Use catalytic reagents (which are highly selective) in preference to stoichiometric reagents. jddhs.com | Developing efficient biocatalytic or metal-catalyzed processes that can be recycled. |

| 10. Design for Degradation | Design chemical products to break down into innocuous products after use. | Designing biodegradable quinoline derivatives to prevent environmental persistence. jddhs.com |

| 11. Real-time Analysis | Develop analytical methodologies for real-time monitoring to prevent pollution. | Implementing in-process controls to optimize reactions and minimize side products. |

| 12. Safer Chemistry for Accident Prevention | Choose substances and forms of substances that minimize the potential for chemical accidents. | Using stable reagents and avoiding highly reactive or explosive intermediates. |

The development of techniques such as ball-milling for sulfonylquinoline synthesis is a prime example of these principles in action, demonstrating a commitment to creating vital medicines in a more sustainable and environmentally responsible manner. rsc.org

Q & A

Basic Synthesis

Q: What are the common synthetic routes for 3-ethylsulfonylquinoline, and what factors influence reaction yields? A: The synthesis typically involves sulfonylation of quinoline precursors using ethyl sulfonyl chloride under Friedel-Crafts or nucleophilic substitution conditions. Key factors include temperature control (60–80°C optimizes sulfonyl group incorporation) , solvent polarity (e.g., dichloromethane enhances electrophilic substitution), and stoichiometric ratios (excess sulfonylating agent improves conversion rates). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .

Advanced Synthesis

Q: How can regioselectivity challenges in sulfonylation be addressed during this compound synthesis? A: Regioselectivity is influenced by electronic and steric effects. Computational modeling (DFT studies) predicts preferential sulfonylation at the 3-position due to lower activation energy compared to the 2- or 4-positions. Experimental validation using in situ NMR monitoring confirms intermediate formation, guiding reaction quenching at optimal conversion . Alternative approaches include directing groups (e.g., transient protection of competing sites) or microwave-assisted synthesis to reduce side reactions .

Basic Structural Characterization

Q: What spectroscopic techniques are essential for confirming the structure of this compound? A: High-resolution mass spectrometry (HRMS) verifies molecular mass (±1 ppm accuracy). H and C NMR identify characteristic signals: the quinoline proton at δ 8.5–9.0 ppm (C2-H) and sulfonyl group signals (δ 1.4–1.6 ppm for ethyl CH, δ 3.5–4.0 ppm for SO-CH) . IR spectroscopy confirms sulfonyl S=O stretches at 1150–1300 cm .

Advanced Structural Characterization

Q: How can ambiguities in X-ray crystallographic data for this compound derivatives be resolved? A: Ambiguities arise from disordered sulfonyl groups or solvent inclusion. Refinement protocols (e.g., PLATON SQUEEZE) remove solvent electron density artifacts. Comparative analysis with analogous structures (e.g., 3-sulfonylquinolines in the Cambridge Structural Database) validates bond angles and torsion angles. For dynamic disorder, low-temperature crystallography (100 K) reduces thermal motion effects .

Basic Biological Activity

Q: What are the primary biological targets of this compound derivatives? A: These compounds inhibit kinases (e.g., EGFR, IC < 1 μM) due to sulfonyl group interactions with ATP-binding pockets. Antibacterial activity against S. aureus (MIC 8–16 μg/mL) is attributed to membrane disruption, validated via time-kill assays .

Advanced Biological Activity

Q: How should contradictory data on this compound’s cytotoxicity be analyzed? A: Contradictions often stem from assay variability (e.g., MTT vs. resazurin assays) or cell line-specific metabolic pathways. Meta-analysis using standardized protocols (e.g., OECD TG 129 guidelines) and dose-response curve normalization (e.g., Hill slopes) clarifies discrepancies. Confounding factors like solvent toxicity (DMSO >0.1% v/v) must be controlled .

Basic Analytical Methods

Q: Which HPLC conditions are optimal for quantifying this compound in reaction mixtures? A: Use a C18 column (5 μm, 4.6 × 250 mm) with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1.0 mL/min. UV detection at 254 nm provides sensitivity (LOD 0.1 μg/mL). Retention time: ~6.5 minutes .

Advanced Analytical Methods

Q: How can LC-MS/MS differentiate this compound from its oxidative metabolites? A: Fragmentation patterns (e.g., m/z 242 → 199 [loss of SOCH]) distinguish the parent compound. For metabolites, monitor neutral losses (e.g., m/z 258 for sulfonic acid derivatives). Quantify using isotope-labeled internal standards (e.g., C-quinoline) to correct matrix effects .

Structure-Activity Relationships (SAR)

Q: How does the ethylsulfonyl group enhance this compound’s bioactivity compared to methyl or phenyl analogs? A: Ethyl groups balance lipophilicity (logP ~2.8) and steric bulk, improving membrane permeability (PAMPA assay Pe > 5 × 10 cm/s). Phenyl analogs exhibit higher logP (>3.5) but reduced solubility, lowering bioavailability .

Advanced SAR

Q: Why do some this compound derivatives show inverse activity trends in enzyme vs. cell-based assays? A: Cellular efflux pumps (e.g., P-glycoprotein) may reduce intracellular concentrations despite high enzyme affinity. Use transporter knockout cell lines (e.g., MDCK-MDR1) or efflux inhibitors (verapamil) to isolate target engagement .

Safety and Handling

Q: What are the critical safety protocols for handling this compound in the lab? A: Use PPE (nitrile gloves, safety goggles) due to acute toxicity (Category 4, H302/H312). Avoid inhalation (LC > 1.2 mg/L) via fume hood use. Spills require neutralization with 10% sodium bicarbonate before disposal .

Computational Modeling

Q: Which molecular docking parameters best predict this compound’s binding to kinase targets? A: Flexible docking (AutoDock Vina) with explicit water molecules and AMBER force fields improves accuracy. Validate with free energy perturbation (FEP) calculations to correlate ΔG binding with IC values (R > 0.85) .

Data Reproducibility

Q: How can researchers ensure reproducibility in this compound bioactivity studies? A: Follow FAIR data principles: publish raw spectral data (e.g., via Zenodo), detail statistical methods (e.g., Welch’s t-test for unequal variances), and report reaction yields as mean ± SD (n ≥ 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.